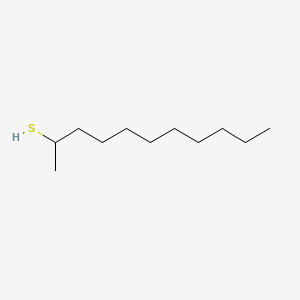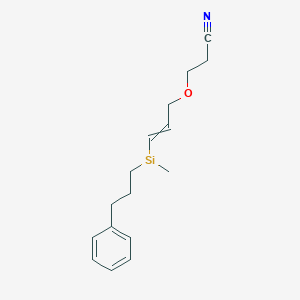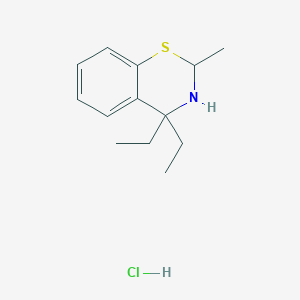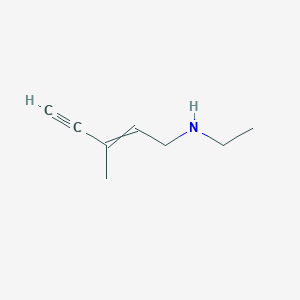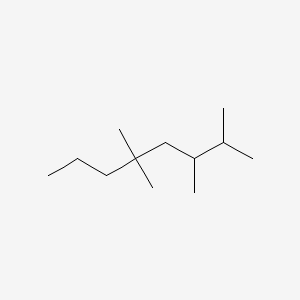
2,3,5,5-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,5-Tetramethyloctane is a hydrocarbon with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is one of the many isomers of octane, which are compounds with eight carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller hydrocarbons using catalysts such as aluminum chloride (AlCl3) under controlled conditions. The reaction typically involves the addition of methyl groups to a pre-existing hydrocarbon chain to achieve the desired branching.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or other solid acids can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,5,5-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use reagents such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
2,3,5,5-Tetramethyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential effects on biological membranes and its interactions with proteins and lipids.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its branched structure, which can enhance certain properties such as viscosity and stability.
Mechanism of Action
The mechanism of action of 2,3,5,5-Tetramethyloctane depends on its specific application. In chemical reactions, its branched structure can influence the reactivity and selectivity of the compound. For example, the presence of multiple methyl groups can create steric hindrance, affecting the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethyloctane
- 2,2,3,5-Tetramethyloctane
- 2,2,5,5-Tetramethyloctane
Uniqueness
2,3,5,5-Tetramethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties. Compared to other isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62199-30-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,5,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-12(5,6)9-11(4)10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
RQOLUXQWYAKKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


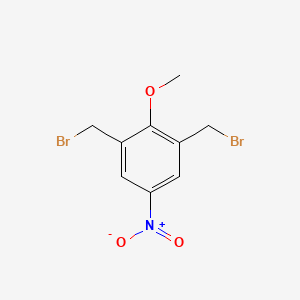
![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)
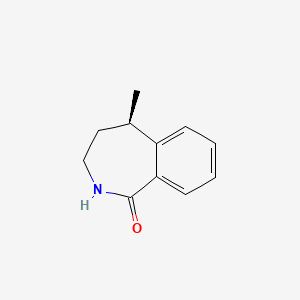
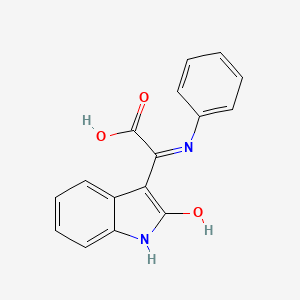
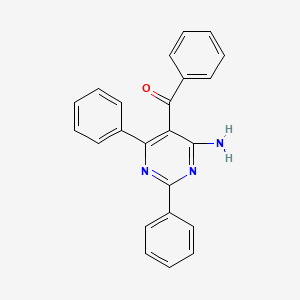
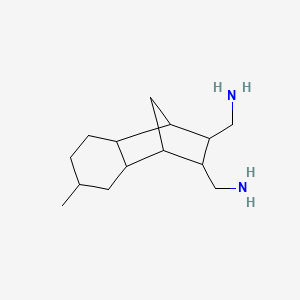
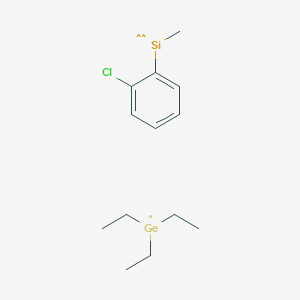
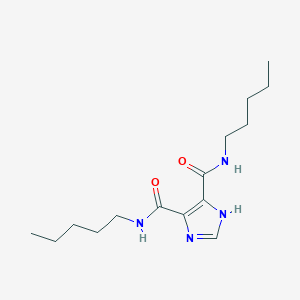
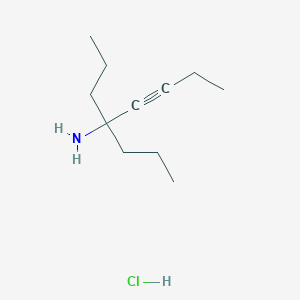
![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)
